2-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
2-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of phenylacetyl chloride, where a trifluoromethyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylacetyl chloride typically involves the reaction of 2-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Typically carried out in an inert atmosphere to prevent moisture sensitivity.
Major Products Formed:
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(Trifluoromethyl)phenylacetyl chloride has several applications in scientific research:
Chiral Derivatizing Agent: Used in gas chromatographic separation of β-blockers by converting hydroxyl groups into O-silyl ethers followed by N-acylation.
Electrocarboxylation Processes: Utilized in synthesizing phenylacetic acid through electrocarboxylation of benzyl chloride.
Synthesis of Pyrimidine Derivatives: Employed in preparing 2-trifluoromethylpyrimidines, which are significant in synthetic chemistry.
Spectroscopy and Molecular Analysis: Applied in IR spectroscopy to monitor the conversion of matrix-isolated phenylacetyl chloride to phenylacetyl cation.
Analytical Chemistry: Used for stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable amides and esters. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack . This property is exploited in various synthetic applications, particularly in the formation of chiral derivatives for analytical purposes .
Comparison with Similar Compounds
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride: Commonly used as a derivatizing agent in Mosher ester analysis.
2-(Trifluoromethyl)phenylacetic acid: The precursor in the synthesis of 2-(Trifluoromethyl)phenylacetyl chloride.
Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in the synthesis of chiral derivatives and in analytical chemistry for the separation of enantiomers .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORCLOSIOBZREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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